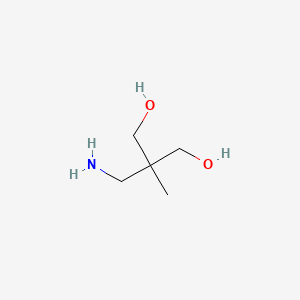

2-(Aminomethyl)-2-methylpropane-1,3-diol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-(aminomethyl)-2-methylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-5(2-6,3-7)4-8/h7-8H,2-4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDSYPMMTHBAOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208105-60-6 | |

| Record name | 2-(aminomethyl)-2-methylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Aminodiols As Versatile Chemical Building Blocks in Organic Synthesis

Aminodiols, which are organic compounds containing both amino and diol functional groups, represent a crucial class of molecules in organic synthesis. Their inherent bifunctionality allows for a diverse range of chemical transformations, making them valuable precursors and intermediates in the construction of more complex molecular architectures.

The strategic placement of amino and hydroxyl groups enables their participation in a variety of synthetic strategies. They are particularly valuable in the field of asymmetric synthesis, where the development of chiral molecules is of paramount importance, especially in the pharmaceutical industry. Chiral aminodiols can serve as chiral auxiliaries or as starting materials for the synthesis of enantiomerically pure compounds. bldpharm.comresearchgate.net

Furthermore, aminodiols are key starting materials in the synthesis of a wide array of heterocyclic compounds, such as morpholines and their derivatives. researchgate.net The ability to orthogonally protect the amino and hydroxyl groups allows for selective reactions at different sites of the molecule, providing a high degree of control in multi-step synthetic sequences. researchgate.netresearchgate.net Their utility extends to the synthesis of complex natural products, including macrolides and antibiotics, where they can be incorporated to introduce specific stereochemistry and functionality. researchgate.net The versatility of aminodiols underscores their importance as foundational components in the toolbox of modern synthetic organic chemistry. mdpi.comhilarispublisher.comnih.gov

An Overview of Key Research Domains for 2 Aminomethyl 2 Methylpropane 1,3 Diol in Scholarly Literature

Established Laboratory Synthesis Routes

Traditional synthetic approaches to this compound and related structures rely on robust and well-documented chemical reactions. These methods are foundational for producing the core structure of the molecule.

Reductive Amination Strategies, including routes from 1,3-Dihydroxyacetone (B48652)

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. In the context of aminodiol synthesis, this strategy often involves the reaction of a ketone with an amine source, followed by reduction. A notable precursor for a related compound, 2-amino-1,3-propanediol (B45262) (serinol), is 1,3-dihydroxyacetone. google.com A process for preparing serinol involves the catalytic hydrogenation of 1,3-dihydroxyacetone oxime. google.com This reaction is effectively carried out in the presence of a catalyst such as rhodium supported on alumina. google.com The general principle involves converting the ketone to an imine or oxime, which is then reduced to the corresponding amine.

Modern variations of this approach employ biocatalysis. For instance, a three-component strategy for the stereoselective enzymatic synthesis of amino-diols has been developed, combining an aldol (B89426) reaction with a reductive amination step catalyzed by an imine reductase (IRED). nih.gov This highlights the evolution of reductive amination from classical chemical methods to sophisticated enzymatic cascades.

Table 1: Reductive Amination Strategy Overview

| Precursor Example | Amine Source | Catalyst/Reducing Agent | Product Type | Citation |

| 1,3-Dihydroxyacetone Oxime | (Internal) | Rhodium on Alumina, H₂ | 2-Amino-1,3-propanediol | google.com |

| Aldol Adduct (Ketone) | Various Amines | Imine Reductase (IRED), NADP⁺ | Chiral Amino-diols | nih.gov |

Synthesis involving Alkoxyamine or Benzylamine Intermediates

The use of protected amine precursors, such as benzylamines, provides a reliable route for the synthesis of primary aminodiols. Benzylamine can act as a nucleophile in ring-opening reactions of epoxides, a common strategy for producing aminodiols from olefins. nih.gov In a typical sequence, an appropriately substituted epoxide is opened by benzylamine, yielding a benzyl-protected aminodiol. nih.gov The benzyl (B1604629) group, serving as a protecting group, can then be removed under mild conditions, commonly through catalytic hydrogenolysis, to yield the free primary amine.

This multi-step approach offers good control over the reaction and is compatible with a variety of functional groups. Benzylamines themselves can be synthesized through various methods, including reductive amination, making this a convergent synthetic strategy. nih.gov

Salt Formation through Protonation (e.g., Hydrochloride Salts)

The final step in many synthetic procedures involving aminodiols is the formation of a stable, crystalline salt. The primary amino group in this compound is basic and readily undergoes protonation with an acid to form an ammonium (B1175870) salt. The hydrochloride salt is a common choice due to its stability and crystallinity, which facilitates purification and handling.

The formation of the hydrochloride salt is typically achieved by treating a solution of the aminodiol free base with hydrochloric acid. google.comgoogle.com For example, in the synthesis of related compounds, the hydrochloride salt is prepared by adding hydrochloric acid to a solution of the free base in a solvent such as isopropanol. google.com This process leads to the precipitation of the crystalline hydrochloride salt, which can be isolated by filtration. google.com

Advanced Synthetic Approaches and Chemo-selective Transformations

Recent advancements in synthetic chemistry have enabled more sophisticated and efficient routes to complex molecules, including enantiopure aminodiols and their derivatives. These methods offer high levels of selectivity and control.

Enzymatic Desymmetrization for the Preparation of Enantiopure Intermediates

Enzymatic desymmetrization is a powerful strategy for obtaining enantiomerically pure compounds from prochiral or meso substrates. researchgate.net Unlike kinetic resolutions, which have a maximum theoretical yield of 50%, desymmetrization can potentially convert 100% of the starting material into a single enantiopure product. mdpi.com This approach is particularly valuable for creating chiral building blocks. researchgate.net

In a relevant application, the prochiral 2-methylpropane-1,3-diol, a direct precursor to the carbon skeleton of the target molecule, can undergo asymmetrization. researchgate.net Lipase-catalyzed acylation, for instance using Mucor miehei lipase (B570770) (MML) with an acyl donor like vinyl benzoate, can selectively acylate one of the two prochiral hydroxymethyl groups. researchgate.net This yields an enantiomerically enriched monoester, which serves as a key chiral intermediate that can be carried forward to synthesize the desired enantiopure aminodiol. researchgate.net

Table 2: Enzymatic Desymmetrization Example

| Substrate | Enzyme | Reaction Type | Product | Advantage | Citation |

| 2-Methylpropane-1,3-diol | Mucor miehei Lipase (MML) | Asymmetric acylation | (S)-monobenzoate | Access to enantiopure intermediates | researchgate.net |

Dirhodium(II)-Catalyzed C-H Amination Reactions in Derivative Synthesis

Dirhodium(II) catalysis has emerged as a powerful tool for C-H functionalization, allowing for the direct conversion of carbon-hydrogen bonds into new functional groups. emory.edu Dirhodium(II)-catalyzed C-H amination reactions are particularly useful for synthesizing nitrogen-containing molecules and N-heterocycles. nih.govnih.gov

This advanced methodology has been successfully applied to the facile preparation of optically active monoprotected 2-amino-2-methyl-1,3-propanediol. nih.gov The synthesis starts with an easily prepared chiral precursor, (S)-3-(tert-butyldimethylsilyloxy)-2-methylpropyl carbamate (B1207046). nih.gov The key step is an intramolecular C-H amination reaction catalyzed by a dirhodium(II) complex, which proceeds smoothly to form a cyclic oxazolidinone intermediate in excellent yield. nih.gov This oxazolidinone can then be efficiently converted into either the (R)- or (S)-monoprotected 2-amino-2-methyl-1,3-propanediol, demonstrating the utility of this method for creating valuable, optically active derivatives. nih.gov

Chemical Transformations and Functional Group Derivatization Strategies Involving 2 Aminomethyl 2 Methylpropane 1,3 Diol

Reactions of the Amine Functionality

The primary amine group in 2-(Aminomethyl)-2-methylpropane-1,3-diol is the most nucleophilic site, allowing for highly selective reactions with electrophilic reagents while preserving the diol functionality for subsequent transformations.

Chemo-selective Reactions with Electrophiles Leading to Functional Diol Intermediates

A general and efficient strategy for derivatizing this compound involves the chemo-selective reaction of its amino group with a diverse set of electrophiles. rsc.orgresearchgate.net This selectivity arises from the higher nucleophilicity of the amine compared to the hydroxyl groups, allowing for the formation of functional diol intermediates without the need for protecting groups. researchgate.net This step is crucial as it installs a desired functional group onto the molecular scaffold, which is then carried into subsequent polymerization or derivatization steps. rsc.org

The reaction typically proceeds by treating the amino diol with various electrophiles, such as acyl chlorides, anhydrides, isocyanates, or chloroformates, to yield stable, functionalized diol intermediates. rsc.orgresearchgate.net This approach facilitates the creation of a library of monomers from a single, readily available starting material.

Table 1: Examples of Chemo-selective Reactions with Electrophiles

| Electrophile | Resulting Functional Group | Reference |

|---|---|---|

| Di-tert-butyl dicarbonate | tert-Butoxycarbonyl (Boc) | rsc.orgresearchgate.net |

| Benzyl (B1604629) chloroformate | Carboxybenzyl (Cbz) | rsc.org |

| Allyl isocyanate | Allyl urea | rsc.org |

Imine (Schiff Base) Formation and Associated Tautomeric Equilibria Studies

The primary amine functionality of this compound can readily react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.netmasterorganicchemistry.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). libretexts.org

Kinetic studies have been performed on the imines derived from the reaction of similar amino diols, such as 2-Amino-2-hydroxymethylpropane-1,3-diol (Tris), with aromatic aldehydes like 2-Hydroxybenzaldehyde and 1-Hydroxy-2-naphthaldehyde. researchgate.net These studies investigate the pH-rate profiles for the hydrolysis of the resulting imines. researchgate.net The formation of the imine is a reversible process, and the equilibrium can be influenced by factors such as pH and the presence of catalysts. libretexts.org For instance, research has shown that the phenolate (B1203915) oxygen in ortho-hydroxyaldehydes can act as a base catalyst in the imine formation reaction. researchgate.net The formation of an imine intermediate is also a key step in the reductive amination of dihydroxyacetone to produce 2-amino-1,3-propanediol (B45262). google.com

Reactions Involving Hydroxyl Groups

Following the selective functionalization of the amine group, the two primary hydroxyl groups of the resulting diol intermediates are available for further chemical transformations. These reactions are fundamental to the synthesis of various polymers and specialty chemicals.

Cyclization Reactions for the Synthesis of Aliphatic Cyclic Carbonate Monomers

The functional diol intermediates derived from this compound are excellent precursors for the synthesis of functional aliphatic six-membered cyclic carbonate monomers. rsc.orgresearchgate.net These monomers are of significant interest for creating biodegradable and biocompatible polymers through ring-opening polymerization. rsc.orgnih.gov

The cyclization is typically achieved through an intramolecular reaction of the two hydroxyl groups with a carbonyl source. researchgate.net A common method involves using ethyl chloroformate in the presence of a base. researchgate.net This process is a straightforward way to create the six-membered cyclic carbonate ring structure. researchgate.net Greener and more sustainable methods are also being developed, which utilize carbon dioxide (CO₂) as the C1 source for the carbonate functionality, often facilitated by a base and a co-reagent like p-toluenesulfonyl chloride. bohrium.comrsc.org The resulting functionalized cyclic carbonates can then be polymerized to produce well-defined homopolymers and copolymers with controlled compositions. rsc.org

Table 2: Cyclization of Functional Diol Intermediates

| Diol Precursor Functional Group | Cyclization Reagent | Product | Reference |

|---|---|---|---|

| Boc-protected amine | Ethyl chloroformate/Base | Boc-functionalized cyclic carbonate | rsc.orgresearchgate.net |

| Cbz-protected amine | Ethyl chloroformate/Base | Cbz-functionalized cyclic carbonate | rsc.org |

Formation of Alkoxylates (e.g., MPO Alkoxylates)

The hydroxyl groups of diols can undergo alkoxylation by reacting with epoxides such as ethylene (B1197577) oxide or propylene (B89431) oxide. While specific studies on this compound are not prevalent, the reactivity can be understood by examining the closely related compound 2-Methyl-1,3-propanediol (B1210203) (MPO). MPO reacts with ethylene oxide or propylene oxide to form MPO alkoxylates. gantrade.com This reaction extends the diol chains with polyether segments. The resulting alkoxylates are used in the manufacturing of monomers for UV curing, polyester (B1180765) polyols, and polyurethanes. gantrade.comchinafuran.com The two primary hydroxyls on the this compound scaffold would be expected to exhibit similar reactivity, allowing for the synthesis of amino-functionalized alkoxylates.

Synthesis of Diacrylate and Dimethacrylate Derivatives

The primary hydroxyl groups can be esterified with acrylic acid or methacrylic acid (or their more reactive acyl chloride or anhydride (B1165640) derivatives) to form diacrylate and dimethacrylate monomers. gantrade.com Again, using 2-Methyl-1,3-propanediol (MPO) as an analogue, MPO or its alkoxylates react with these acids to form MPO diacrylate/dimethacrylate or MPO alkoxylate diacrylate/dimethacrylate. gantrade.comchinafuran.com These diacrylate and dimethacrylate monomers are valuable as cross-linking agents and are used in formulations for thermosetting paints, adhesives, and photosensitive agents. gantrade.com Applying this reaction to the functional diol intermediates derived from this compound would yield multifunctional monomers containing a protected or functionalized amine, as well as two polymerizable acrylate (B77674) or methacrylate (B99206) groups.

Multi-functional Group Transformations and Cascade Reactions

Multi-functional group transformations and cascade reactions represent an efficient and elegant approach in organic synthesis, allowing for the formation of multiple chemical bonds in a single synthetic operation. These reactions are particularly valuable for building complex molecular architectures from simple precursors, such as this compound, by simultaneously or sequentially engaging its amino and hydroxyl functionalities. While specific literature detailing cascade reactions for this compound is limited, the reactivity of the closely related compound, 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), provides significant insights into the potential transformations.

One of the most explored multi-functional group transformations of aminodiols is their condensation with aldehydes or ketones to form oxazolidine (B1195125) derivatives. This reaction typically involves the initial formation of a Schiff base between the primary amine and the carbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of one of the hydroxyl groups onto the iminium intermediate. In the case of this compound, this would lead to the formation of a 4,4-bis(hydroxymethyl)oxazolidine ring system. Further reactions could then engage the remaining hydroxyl group, potentially leading to bicyclic structures.

Cascade reactions involving aminodiols can be designed to construct more elaborate heterocyclic systems in a one-pot process. For instance, the reaction of an aminodiol with a β-dicarbonyl compound could initiate a cascade sequence. The initial Michael addition of the amine to an α,β-unsaturated dicarbonyl compound, or condensation with a 1,3-dicarbonyl compound, could be followed by intramolecular cyclizations involving the hydroxyl groups to yield complex bicyclic or spirocyclic systems.

A plausible, though not explicitly documented for this compound, cascade reaction could involve a multi-component approach. For example, a three-component reaction between the aminodiol, an aldehyde, and an electron-deficient alkene could proceed through the initial formation of an imine, which then participates in an aza-Diels-Alder reaction with the alkene. Subsequent intramolecular cyclization involving one or both of the hydroxyl groups could then lead to the rapid assembly of a complex heterocyclic scaffold.

The following table summarizes potential multi-functional group transformations and cascade reactions based on the known reactivity of similar aminodiols:

| Reactant(s) | Potential Reaction Type | Plausible Product(s) |

| Aldehyde or Ketone | Condensation/Cyclization | Substituted Oxazolidine |

| β-Dicarbonyl Compound | Michael Addition/Condensation/Cyclization | Bicyclic or Spirocyclic Heterocycles |

| Aldehyde and Dienophile | Multi-component/Aza-Diels-Alder/Cyclization | Polycyclic Heterocyclic Systems |

Detailed research into these and other potential cascade reactions of this compound would be highly valuable in expanding the synthetic utility of this versatile building block. The development of such reactions would provide efficient routes to novel and complex molecules with potential applications in various fields of chemistry.

Advanced Characterization Techniques and Structural Elucidation in Research Contexts

Spectroscopic Analysis of 2-(Aminomethyl)-2-methylpropane-1,3-diol Derivatives (e.g., Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS))

Spectroscopic methods are fundamental tools for the detailed characterization of molecular structures. For derivatives of this compound, techniques such as NMR, IR, and MS provide complementary information, allowing for a comprehensive analysis of their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the hydrogen (¹H NMR) and carbon (¹³C NMR) framework of a molecule. For instance, in the analysis of Schiff base derivatives like 2-((2-hydroxybenzylidene)amino)-2-methylpropane-1,3-diol, ¹H NMR spectra reveal characteristic signals for the methyl protons, methylene protons of the diol, and aromatic protons. The chemical shifts of these signals are sensitive to the local electronic environment, offering clues about the molecule's conformation and bonding. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would show characteristic absorption bands. For example, the Schiff base derivative formed with salicylaldehyde exhibits a strong band around 1632 cm⁻¹, which is indicative of the C=N (azomethine) bond formation. researchgate.net Additionally, broad bands in the 3000-3400 cm⁻¹ region typically correspond to the O-H stretching vibrations of the hydroxyl groups. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can confirm the molecular mass of a synthesized derivative. For the related compound Tris(hydroxymethyl)aminomethane, the ESI-MS spectrum shows a peak at m/z 122.1, corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight of 121.14 g/mol . researchgate.net

The table below summarizes typical spectroscopic data for a representative derivative.

| Technique | Observed Signal/Band | Interpretation |

|---|---|---|

| ¹H NMR (δ in ppm) | 1.21 (s, 3H) | Methyl group (-CH₃) protons |

| 3.50-3.70 (m, 4H) | Methylene group (-CH₂OH) protons | |

| 6.80-7.40 (m, 4H) | Aromatic ring protons | |

| 8.35 (s, 1H) | Azomethine proton (-CH=N-) | |

| IR (ν in cm⁻¹) | 3315 | Alcohol O-H stretch |

| 3020 | Aromatic C-H stretch | |

| 1632 | Azomethine C=N stretch | |

| Mass Spectrometry (MS) | [M+H]⁺ peak | Confirms molecular weight of the compound |

Crystallographic Analysis of Metal Complexes and Functionalized Compounds to Elucidate Molecular Architectures

Research on the related ligand 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris) demonstrates its versatility in forming polynuclear metal complexes. researchgate.net Crystallographic studies of iron(III) complexes with Tris have revealed intricate core topologies. researchgate.net For example, depending on the reaction conditions and co-ligands, Tris can facilitate the formation of complexes with cores composed of {Fe₃O}, {Fe₄O₂}, or fused {Fe₃O} units. researchgate.net The analysis shows that the Tris ligand exhibits significant flexibility, capable of adopting various binding modes and levels of deprotonation to accommodate the formation of these diverse molecular architectures. researchgate.net

In a typical crystal structure of a metal complex, the central metal ion is coordinated by donor atoms from the ligands. For amino-diol ligands, both the nitrogen atom of the amino group and the oxygen atoms of the hydroxyl groups can act as coordination sites. The resulting geometry can range from simple mononuclear complexes to complex polynuclear clusters. For instance, single-crystal X-ray diffraction analysis of copper(II) and cadmium(II) coordination compounds with aminopyridine ligands has shown structures ranging from 1D chains to 3D networks, held together by various intermolecular interactions. nih.gov

The table below presents hypothetical crystallographic data for a metal complex to illustrate the type of information obtained.

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometry of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Metal-Nitrogen Bond Length | ~2.0 Å | Indicates the distance between the metal center and the coordinating nitrogen atom |

| Metal-Oxygen Bond Length | ~1.9 Å | Indicates the distance between the metal center and the coordinating oxygen atom |

| Coordination Geometry | Distorted Octahedral | Describes the 3D arrangement of ligands around the metal ion |

Investigation of Steric and Electronic Effects on Molecular Structure and Reactivity Profiles

The structure and reactivity of molecules are governed by a combination of steric and electronic effects. For this compound and its derivatives, these factors determine how the ligand interacts with other molecules, particularly metal ions, and influences the properties of the resulting complexes.

Steric effects arise from the spatial arrangement of atoms. The methyl group in this compound, as opposed to the hydroxymethyl group in Tris, introduces different steric bulk around the central quaternary carbon. This seemingly small change can influence the ligand's "bite angle" and preferred conformation when coordinating to a metal center. This steric hindrance can affect the stability of the resulting complex, its coordination number, and the accessibility of the metal center to other substrates, thereby influencing its reactivity or catalytic activity.

Electronic effects relate to the distribution of electron density within the molecule. The amino and hydroxyl groups are electron-donating, making them effective ligands for metal ions. The inductive effect of the alkyl groups influences the basicity of the nitrogen and oxygen atoms, which in turn affects the strength of the coordinate bonds they form.

Computational methods, such as Density Functional Theory (DFT), are increasingly used to probe these effects. mdpi.com An Activation Strain Model (ASM) analysis, for example, can separate the interaction energy between reactants into steric and electronic components. mdpi.com This allows researchers to quantify how ligand modifications affect the strain energy (a steric parameter) and the interaction energy (an electronic parameter), providing a deeper understanding of the factors that control reactivity and selectivity. mdpi.com In the context of metal complexes, such analyses can explain why certain ligand frameworks lead to more stable or more reactive catalysts by detailing how the ligand's steric and electronic profile influences the transition states of chemical reactions. mdpi.com

Computational Chemistry and Theoretical Modeling of 2 Aminomethyl 2 Methylpropane 1,3 Diol

Quantum Chemical Investigations of Reaction Mechanisms and Pathways

Quantum chemical investigations are crucial for elucidating the complex reaction mechanisms and pathways of amino alcohols. While specific studies on the reaction mechanisms of 2-(aminomethyl)-2-methylpropane-1,3-diol are limited, research on the closely related compound 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD) provides significant insights, particularly in the context of carbon capture technologies.

The reaction between aqueous solutions of AMPD and carbonyl sulfide (B99878) (COS), a common impurity in CO2 streams, has been investigated using stopped-flow techniques. researchgate.net The kinetics of this reaction were found to be complex, with a reaction order between 1.12 and 1.16 with respect to the amine concentration. This suggests a mechanism more intricate than a simple single-step reaction, possibly involving a zwitterion intermediate. However, the experimental data can also be effectively described by a single-step termolecular reaction mechanism, which assumes a simultaneous reaction of one COS molecule with two amine molecules or one amine and one water molecule. researchgate.net

Similarly, the reaction of AMPD with CO2 has been studied, revealing a reaction order between 1.26 and 1.33. researchgate.net Theoretical studies on the reaction of other sterically hindered amines like 2-amino-2-methyl-1-propanol (B13486) (AMP) with CO2 have utilized quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations. researchgate.net These computational models consider different pathways, such as the formation of carbamate (B1207046) versus bicarbonate, and help explain experimental observations of product distribution. For AMP, results indicate that bicarbonate formation is kinetically more favorable than carbamate formation. researchgate.net Such computational approaches, which analyze transition states and reaction energy profiles, are essential for optimizing the conditions for CO2 capture and understanding the underlying chemical transformations.

| Reactant | Amine Concentration (kmol/m³) | Temperature (K) | Reaction Order (n) | Reference |

|---|---|---|---|---|

| Carbonyl Sulfide (COS) | 0.5 - 1.5 | 288 - 303 | 1.12 - 1.16 | researchgate.net |

| Carbon Dioxide (CO₂) | 0.025 - 1.600 | 278 - 303 | 1.26 - 1.33 | researchgate.net |

Theoretical Prediction and Modeling of Intramolecular and Intermolecular Interactions

The physical and chemical properties of this compound are governed by a complex network of intramolecular and intermolecular interactions. The presence of both hydroxyl (-OH) and amino (-NH2) groups allows for the formation of strong hydrogen bonds.

Theoretical studies on the analogous compound 2-amino-2-methyl-1,3-propanediol (AMPD) highlight the significance of its three-dimensional hydrogen-bonding network. This network, formed by the interplay between the hydroxyl and amino groups, is responsible for the compound's remarkable ability to remain in a supercooled state without spontaneous crystallization. nih.gov Computational methods like Density Functional Theory (DFT) can be used to model these interactions. For instance, in a study of adrenaline and an amine-containing silane, DFT calculations at the B3LYP/6-31G* level were used to compute the binding energies of various hydrogen bond configurations, identifying the most stable O-H···N interactions. conicet.gov.ar

For this compound, several types of hydrogen bonds are possible:

Intramolecular: Hydrogen bonds can form between the hydroxyl hydrogen and the amino nitrogen (O-H···N) or between the amino hydrogen and a hydroxyl oxygen (N-H···O) within the same molecule, leading to specific stable conformations.

Intermolecular: Molecules can link to each other through a network of O-H···O, N-H···O, O-H···N, and N-H···N hydrogen bonds. These interactions are critical in determining the crystal structure and bulk properties of the compound.

Computational models can predict the geometric parameters (bond lengths and angles) and energies associated with these hydrogen bonds. For example, studies on other amino alcohols have used DFT and Møller–Plesset perturbation theory (MP2) to calculate the energies of different conformers and the strength of the hydrogen bonds. rsc.org These calculations show that intramolecular hydrogen bonds significantly influence the conformational preferences of the molecule in the gas phase. rsc.orgacs.org

Simulation Studies in Atmospheric Chemistry Contexts for Related Amines

Amines are released into the atmosphere from various industrial and natural sources and can contribute to the formation of secondary organic aerosols and ozone. nih.gov Computational studies are vital for understanding their atmospheric degradation pathways, which are often initiated by reactions with hydroxyl (•OH) radicals.

The primary reaction mechanism is hydrogen abstraction by the •OH radical from different sites on the amine molecule. nih.govwhiterose.ac.uk Theoretical calculations predict the branching ratios for this initial step, indicating the most probable reaction sites. For AMP, calculations show that H-abstraction occurs predominantly from the –CH2– group. acs.orgnih.gov Abstraction from the –OH group is predicted to be negligible under atmospheric conditions. acs.orgwhiterose.ac.uk

| H-Abstraction Site | Theoretical Prediction (%) nih.gov | Experimental Derivation (%) acs.org |

|---|---|---|

| –CH₃ groups | 5 - 10 | 6 |

| –CH₂– group | >70 | 70 |

| –NH₂ group | 5 - 20 | 24 |

| –OH group | <0.1 | - |

Following the initial hydrogen abstraction, the resulting alkyl radical reacts with O2 to form a peroxy radical (RO2•). This radical can then undergo further reactions with nitric oxide (NO) or other species, leading to a variety of stable gas-phase products. For AMP, the major identified product is 2-amino-2-methylpropanal, with minor products including propan-2-imine, 2-iminopropanol, acetamide, and formaldehyde. acs.orgnih.gov These simulation studies, combining experimental data with quantum chemical calculations, are essential for developing detailed atmospheric degradation mechanisms for amines.

Computational Design and Prediction of Novel Derivatives and their Reactivity

Computational chemistry serves as a powerful tool for the rational design of novel molecules and for predicting their chemical reactivity. By modifying the core structure of this compound, derivatives with enhanced or specific properties can be designed in silico before undertaking synthetic efforts.

Density Functional Theory (DFT) is a cornerstone of this approach. By calculating various electronic properties, the reactivity of a molecule can be predicted. Key reactivity descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are prime targets for reactions. researchgate.net

This computational framework can be applied to design derivatives of this compound. For example, by introducing different functional groups to the amine or hydroxyl moieties, chemists can modulate the molecule's reactivity, solubility, or binding affinity for a specific target. Computational studies can predict how these modifications will alter the FMO energies, MEP surface, and other descriptors. mdpi.commdpi.com For instance, adding electron-withdrawing groups would likely lower the HOMO and LUMO energies, potentially making the molecule more electrophilic. Conversely, electron-donating groups would raise the HOMO energy, enhancing its nucleophilicity. This predictive power accelerates the discovery of new molecules with desired functionalities for applications ranging from materials science to pharmacology. researchgate.netnih.gov

Applications of 2 Aminomethyl 2 Methylpropane 1,3 Diol in Materials Science and Polymer Chemistry

Role as a Monomer and Building Block in Advanced Polymer Synthesis

The distinct reactivity of the hydroxyl and amino groups on 2-(Aminomethyl)-2-methylpropane-1,3-diol allows for its strategic incorporation into a variety of polymer systems. It serves as a versatile monomer for creating functional polymers through controlled synthesis strategies.

2-Amino-1,3-propane diols, including this compound, serve as a versatile platform for synthesizing functional aliphatic cyclic carbonate monomers. researchgate.net These monomers are crucial precursors for producing biodegradable polymers, particularly aliphatic polycarbonates, which are of significant interest for biomedical applications. thegoodscentscompany.comtri-iso.com

The synthesis typically follows a general two-step strategy: researchgate.net

Chemo-selective functionalization: The amino group is selectively reacted with a range of electrophiles. This step allows for the introduction of a specific functional group onto the molecule while leaving the two hydroxyl groups intact.

Intramolecular cyclization: The resulting functional diol intermediate is then cyclized to form the final six-membered cyclic carbonate monomer. researchgate.net

This approach is highly advantageous as it allows for the concurrent installation of two different functional groups, providing a pathway to a wide array of tailored monomers for creating functional and biodegradable polycarbonates. researchgate.net

A notable application of this compound is in the creation of light-degradable polycarbonates, which have significant potential in biomedical fields where controlled degradation is required. researchgate.net In one study, a six-membered cyclic carbonate monomer was prepared using this aminodiol. A light-cleavable bromocoumarin functional group was attached to the monomer via a carbamate (B1207046) linkage formed with the compound's amino group. researchgate.net

This functionalized monomer was then polymerized through organo-catalyzed ring-opening polymerization (ROP) to produce a series of light-degradable polycarbonates. researchgate.net Upon exposure to light, the bromocoumarin moiety is cleaved, triggering the rapid degradation of the polycarbonate backbone into low-molecular-weight compounds. The structure of the polymers and their light-induced degradation behavior were confirmed using size exclusion chromatography (SEC), nuclear magnetic resonance (NMR), and UV/visible spectroscopy. researchgate.net The rate of degradation was found to be dependent on the specific polymer structure and the solvent used. researchgate.net

Table 1: Research Findings on Light-Degradable Polycarbonates

| Property | Finding | Source |

|---|---|---|

| Monomer Source | This compound | researchgate.net |

| Functional Group | Light-cleavable bromocoumarin attached via a carbamate linkage | researchgate.net |

| Polymerization Method | Organo-catalyzed ring-opening polymerization (ROP) | researchgate.net |

| Degradation Trigger | Light-induced deprotection/cleavage of the functional group | researchgate.net |

| Degradation Product | Low molecular-weight compounds | researchgate.net |

| Verification Methods | SEC, NMR, UV/VIS spectroscopy | researchgate.net |

Similar to unsaturated polyesters, saturated polyester (B1180765) resins for coatings are synthesized by the polycondensation of diols and dicarboxylic acids. whiterose.ac.uk The incorporation of this compound is theoretically possible through its diol functionality. The pendant aminomethyl group could serve as a site for secondary crosslinking or to improve adhesion and solubility. However, there is a lack of specific published research detailing the use and performance of this compound in saturated polyester coating formulations.

Chain extenders are low-molecular-weight diols or diamines used in polyurethane synthesis to react with isocyanates, forming the "hard segments" of the polymer. tri-iso.comresearchgate.net These hard segments are crucial for determining the final mechanical properties of the polyurethane, such as hardness, tensile strength, and elasticity. bdmaee.netmdpi.com

Development of Novel Material Properties

The primary documented role of this compound in developing novel material properties is centered on its use in advanced polycarbonates.

By serving as a molecular scaffold, it enables the creation of functional monomers that directly translate to functional polymers with unique characteristics. The synthesis of light-degradable polycarbonates is a prime example, where the aminodiol is key to introducing a light-sensitive trigger into the polymer backbone. researchgate.net This imparts a "smart" property to the material, allowing its degradation to be controlled spatially and temporally with an external light stimulus. This is a highly desirable property for applications in drug delivery, tissue engineering, and temporary medical devices.

Furthermore, the chemo-selective reaction at its amino group allows for the attachment of a wide variety of functional moieties, opening possibilities for creating biodegradable polymers with tailored features such as specific drug conjugates, imaging agents, or groups that enhance cell interaction. researchgate.net The resulting materials possess a combination of biodegradability inherent to the polycarbonate backbone and specific functionality introduced via the versatile aminodiol monomer.

Enhancement of Mechanical Properties and Flexibility in Polymers

The incorporation of diols with branched structures, such as the closely related compound 2-methyl-1,3-propanediol (B1210203) (MPO), is a known strategy for modifying the mechanical properties of polymers like polyurethanes and polyesters. gantrade.commdpi.com MPO serves as a chain extender in the synthesis of urethane (B1682113) elastomers, where its structure contributes to an excellent balance of tensile strength, elongation, and flexibility in the final product. gantrade.com Molding resins can achieve higher toughness and elongation without a corresponding loss in modulus. gantrade.com Unlike other glycols used for flexibilizing, MPO does not typically lead to a reduction in chemical resistance, water resistance, or weatherability. gantrade.com

Contribution to Crystallization Control in Modified Polyesters

The introduction of co-monomers into a polyester backbone is a common method to control its crystallization behavior. The inclusion of branched diols can disrupt the regularity of the polymer chain, thereby hindering the crystallization process. mdpi.comresearchgate.net Research on copolyesters of poly(ethylene terephthalate) (PET) modified with 2-methyl-1,3-propanediol (MPO) demonstrates that the crystallization ability and rate are significantly affected by the MPO content. researchgate.net As the concentration of the MPO unit increases, the crystallinity of the resulting copolyester decreases, eventually becoming amorphous when the MPO content exceeds 20 mol%. researchgate.net

The presence of functional groups capable of forming strong intermolecular interactions, such as hydrogen bonding, can also retard crystallization kinetics and increase the degree of supercooling required for crystallization to begin. nsf.gov The amine group in this compound can be converted into an amide group within a polyester-amide framework, introducing strong hydrogen bonding capabilities. nsf.gov This interference with chain mobility and ordering hinders the non-isothermal crystallization process, allowing for precise control over the final material's morphology and transparency. researchgate.netnsf.gov

| MPO Content (mol%) | Effect on Crystallinity |

|---|---|

| < 20 | Crystallization ability and rate are significantly reduced. |

| > 20 | The copolyester becomes amorphous. |

Research into Solid-Solid Phase Change Materials (PCMs)

2-Amino-2-methyl-1,3-propanediol (B94268) (AMPD) has been identified and investigated as a promising solid-solid phase change material (PCM) for thermal energy storage. mdpi.comosti.gov PCMs are materials that absorb and release large amounts of latent heat at a nearly constant temperature during a phase transition. researchgate.net AMPD is notable for its reversible solid-state phase transition, which avoids the leakage issues associated with solid-liquid PCMs. mdpi.com

Studies using differential scanning calorimetry (DSC) have revealed that AMPD exhibits a high latent heat storage capacity. mdpi.com It also displays significant supercooling behavior, meaning it can be cooled below its phase transition temperature while remaining in a metastable state. mdpi.com A key finding is that this stored energy can be released on demand through mechanical triggering, which induces rapid heat release. mdpi.com This controllable heat release, combined with its stable supercooling, makes AMPD a candidate for applications in thermal management, such as in electronic devices. mdpi.com

| Property | Value | Reference |

|---|---|---|

| Phase Transition Type | Solid-Solid | mdpi.comosti.gov |

| Latent Heat Storage (ΔHendo) | 247.9 J/g | mdpi.com |

| Key Characteristic | Remarkable supercooling behavior | mdpi.com |

| Energy Release Mechanism | Controllable via thermal or mechanical triggers | mdpi.com |

Applications in UV Curing Agents and Formulations

UV curing is a process where high-intensity ultraviolet light is used to initiate a photochemical reaction that generates a crosslinked polymer network. polito.it These formulations are typically composed of binders (oligomers), reactive diluents (monomers), and photoinitiators. bgsu.edu The properties of the final cured film, such as hardness, flexibility, and adhesion, are determined by the chemical nature of these components. bgsu.eduwsu.edu

While not a direct curing agent itself, this compound serves as a valuable precursor for creating custom monomers and oligomers for UV-curable systems. Its two hydroxyl groups and one primary amine group are reactive sites that can be functionalized with UV-curable moieties, such as acrylates or methacrylates. By incorporating this functionalized molecule into a UV-curable formulation, its branched structure can be used to tailor the properties of the resulting coating or film. For instance, its inclusion can enhance flexibility and impact resistance, properties that are often desired in protective coatings and inks. wsu.edu

Role in Adhesives and Sealants

In adhesive and sealant formulations, particularly those based on polyurethane chemistry, diols are used as chain extenders to build molecular weight and performance. gantrade.com The branched structure of the analogous compound MPO is considered especially well-suited for manufacturing clear and pliable sealants and adhesives. gantrade.com MPO-based polyester polyols show excellent compatibility in urethane adhesive formulations. gantrade.com

This compound can fulfill a similar and potentially enhanced role. Its two hydroxyl groups can react with isocyanate groups to form the urethane linkages that constitute the polymer backbone. The primary amine group on the molecule is significantly more reactive with isocyanates than the hydroxyl groups, which can be used to accelerate cure times or to create specific hard segments within the polymer structure. This dual reactivity allows formulators to precisely control the polymer architecture and the final properties of the adhesive or sealant, such as cure speed, adhesion strength, and flexibility.

Catalytic Applications and Ligand Design Based on 2 Aminomethyl 2 Methylpropane 1,3 Diol

Investigation as a Component in Catalyst Systems (e.g., Acid-Salt Catalysis)

The application of 2-(aminomethyl)-2-methylpropane-1,3-diol as a component in catalyst systems, particularly in acid-salt catalysis, is an area of specialized research. The presence of both amino and hydroxyl functionalities allows for the formation of various salts with acids, which can then act as catalysts. The protonated amine can serve as a Brønsted acid, while the hydroxyl groups can participate in hydrogen bonding, influencing the catalytic environment. Research in this domain focuses on leveraging these properties to facilitate specific organic transformations. While detailed studies on this specific compound are emerging, the principle is based on the broader understanding of amino alcohol-based catalysts.

Ligand Synthesis for Metal-Catalyzed Reactions

The aminodiol scaffold of this compound provides a versatile platform for the synthesis of ligands for metal-catalyzed reactions. The primary amine and two hydroxyl groups serve as convenient points for chemical modification, allowing for the introduction of various coordinating moieties.

Design of Chiral Ligands from Aminodiol Scaffolds for Asymmetric Catalysis

The synthesis of chiral ligands from aminodiol scaffolds is a significant area of research in asymmetric catalysis, aiming to create catalysts that can selectively produce one enantiomer of a chiral product. nih.govmdpi.com Although the parent compound this compound is achiral, it can be used as a scaffold to synthesize chiral ligands through derivatization with chiral auxiliaries or by introducing stereogenic centers. These ligands can then coordinate with transition metals to form chiral catalysts for a variety of enantioselective transformations. nih.govresearchgate.net The design of such ligands often focuses on creating a well-defined chiral pocket around the metal center to effectively control the stereochemical outcome of the reaction. mdpi.comresearchgate.net

Synthesis of Schiff Base Ligands for Coordination Chemistry

Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are widely used in coordination chemistry due to their facile synthesis and ability to form stable complexes with a wide range of metal ions. orientjchem.orgbibliomed.orgresearchgate.net The primary amine group in this compound readily undergoes condensation with various aldehydes and ketones to form Schiff base ligands. nih.govnih.govnih.govgsconlinepress.com The resulting ligands are often polydentate, with the imine nitrogen and the hydroxyl oxygens acting as coordination sites.

The synthesis of these Schiff base metal complexes typically involves reacting the aminodiol with a suitable carbonyl compound, followed by the addition of a metal salt. chemrevlett.com The resulting complexes have been characterized using various spectroscopic and analytical techniques to elucidate their structure and coordination geometry.

Table 1: Examples of Metal Complexes with Schiff Base Ligands Derived from Aminodiols

| Metal Ion | Carbonyl Compound | Resulting Complex Structure | Reference |

| Ni(II), Mn(II), Cu(II), Co(II) | 2-amino-3,5-dibromobenzaldehyde | Tetrahedral geometry around the metal centers. | chemrevlett.com |

| Zn(II), Cr(III), Mn(II) | 2-hydroxynaphthaldehyde | Coordination with the imine nitrogen and hydroxyl oxygen. | nih.gov |

These complexes have been investigated for various applications, including their potential biological activities. chemrevlett.com

Role in Organocatalytic Ring Opening Polymerization Processes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in polymer chemistry, particularly for ring-opening polymerization (ROP). nih.govresearchgate.netibm.comresearchgate.net This method offers an alternative to metal-based catalysts, often providing better control over polymer properties and avoiding metal contamination in the final product. nih.govrsc.orgresearchgate.netnih.gov

While the direct use of this compound as a primary organocatalyst for ROP is not extensively documented, compounds with similar functionalities, such as amines and alcohols, are known to act as initiators or co-catalysts in these processes. The amine and hydroxyl groups can initiate polymerization by attacking the cyclic monomer. The specific role and efficacy of this aminodiol in organocatalytic ROP would depend on the monomer, the reaction conditions, and the presence of any co-catalysts.

Function as a Biochemical Buffer in Enzyme-Based Research Methodologies

In biochemical and enzyme-based research, maintaining a stable pH is crucial for the activity and stability of biological macromolecules. Buffers are essential components of reaction mixtures in these studies. Amino alcohols are a well-known class of biological buffers. researchgate.net For instance, Tris (tris(hydroxymethyl)aminomethane), a structurally related compound, is one of the most commonly used buffers in molecular biology and biochemistry.

The suitability of a compound as a biochemical buffer is determined by its pKa value, which should be close to the desired pH of the experiment, as well as its compatibility with the biological system under investigation. While specific studies detailing the use of this compound as a biochemical buffer are not as prevalent as those for Tris, its chemical structure suggests it would have buffering capacity in a physiologically relevant pH range. Its potential application in enzyme assays and other biochemical methodologies warrants further investigation. nih.govnih.govmdpi.com

Coordination Chemistry and Chelation Studies of 2 Aminomethyl 2 Methylpropane 1,3 Diol

Chelation Behavior with Various Transition Metal and Lanthanide Ions

The chelation of 2-(aminomethyl)-2-methylpropane-1,3-diol with transition metal and lanthanide ions is dictated by the hard and soft acid-base (HSAB) principle. Transition metals, which are borderline acids, can coordinate with both the nitrogen and oxygen donor atoms of the ligand. Lanthanide ions, being hard acids, are expected to show a preference for the hard oxygen donor atoms of the hydroxyl groups. nih.gov The flexible nature of the ligand allows it to adopt various coordination modes, including bidentate and tridentate chelation, as well as acting as a bridging ligand between multiple metal centers to form polynuclear complexes. rsc.org

While specific studies detailing the chelation of this compound are limited in the available literature, the behavior of analogous amino alcohol ligands provides significant insight. For instance, related compounds like triethanolamine (B1662121) and diethanolamine (B148213) are known to form stable complexes with both 3d and 4f metal ions, often leading to the formation of high-nuclearity clusters with interesting magnetic properties. nih.gov The steric hindrance provided by the additional methyl group in this compound compared to its non-methylated counterparts may influence the stoichiometry and geometry of the resulting metal complexes.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complex's structure is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the reaction conditions.

While specific structural data for copper(II) complexes of this compound are not extensively reported, studies on the closely related ligand, 2-amino-2-methyl-1,3-propanediol (B94268), offer valuable parallels. The reactions between copper(II) salts and aliphatic amino alcohols have been shown to yield a diverse range of structurally varied complexes. rsc.org These can range from mononuclear species where the amino alcohol binds in a monodentate or bidentate fashion, to dinuclear or polynuclear structures where the deprotonated alcohol groups act as bridges. rsc.org

Magnetic susceptibility measurements on various copper(II) complexes with amino alcohols have revealed both antiferromagnetic and weak ferromagnetic interactions, depending on the specific structure and the bridging modes within the complex. rsc.org For instance, dinuclear complexes with two bridging amino alcoholates often exhibit antiferromagnetic coupling between the copper(II) centers. rsc.org

Table 1: Magnetic Properties of Selected Copper(II) Amino Alcohol Complexes

| Compound | Magnetic Behavior | Exchange Coupling Constant (J) |

| Dinuclear Cu(II) with bridging 3-amino-1-propanolates | Antiferromagnetic | Not specified in source |

| [Cu(quin)2]n polymer | Weakly Ferromagnetic | Not specified in source |

Data is for related amino alcohol complexes, not specifically this compound.

The synthesis of heterometallic 3d-4f complexes is a significant area of research in molecular magnetism, with the goal of combining the properties of both types of metal ions to create materials with enhanced magnetic properties. mdpi.com Amino-polyalcohol ligands are particularly effective in constructing such high-nuclearity clusters. nih.gov

Although no specific examples of Cu4Ln4 or 3d-4f-3d complexes utilizing this compound are documented in the surveyed literature, the principles of their design can be inferred from work with similar ligands. For instance, the use of triethanolamine (H3tea) has led to the formation of large, wheel-shaped {Fe18Ln6} coordination clusters. acs.orgnih.gov These structures are assembled from trinuclear iron(III) precursors, lanthanide salts, and the amino alcohol ligand, which acts as a versatile bridging unit. acs.orgnih.gov The final structure of these large clusters can be influenced by factors such as the choice of solvent. acs.orgnih.gov

The general strategy involves the use of pre-formed 3d metal clusters as building blocks, which are then linked by lanthanide ions with the aid of polytopic organic ligands like amino alcohols. The specific coordination pockets of the ligand can direct the selective placement of the 3d and 4f ions. rsc.org

Investigation of Magnetic Properties and Single-Molecule Magnet Behavior in Metal Complexes

Polynuclear transition metal and lanthanide complexes are of great interest for their potential to act as single-molecule magnets (SMMs). lucp.net SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis below a certain blocking temperature, making them potential candidates for high-density information storage and quantum computing. lucp.net

While there is no specific research on the magnetic properties of complexes derived from this compound, the broader field of 3d-4f SMMs provides a framework for understanding the potential of such compounds. For example, various polynuclear complexes of first-row transition metals with ligands such as pyridyl-alcohols have been shown to exhibit slow relaxation of magnetization. nih.gov The design of these molecules often focuses on creating a specific geometry around the metal ions that maximizes magnetic anisotropy and controls the exchange interactions between them. labxing.com The study of these systems often involves techniques such as SQUID magnetometry and AC susceptibility measurements to probe their dynamic magnetic behavior. nih.gov

Table 2: Key Factors Influencing Single-Molecule Magnet Behavior

| Factor | Description |

| Magnetic Anisotropy | The directional dependence of a molecule's magnetic properties. Large anisotropy is crucial for SMMs. nih.gov |

| Spin Ground State (S) | The total spin of the molecule in its lowest energy state. A large S value is often desirable. lucp.net |

| Exchange Coupling | The magnetic interaction between metal centers, which can be ferromagnetic or antiferromagnetic. lucp.net |

| Ligand Field | The electronic environment created by the ligands around the metal ions, which influences anisotropy. labxing.com |

| Molecular Symmetry | The symmetry of the complex can affect the magnetic properties and the presence of quantum tunneling of magnetization. |

Research on Functional Derivatives and Structural Analogs of 2 Aminomethyl 2 Methylpropane 1,3 Diol

Synthesis and Reactivity of Oxazolidinone Derivatives

Oxazolidinones are a significant class of five-membered heterocyclic compounds, renowned for their applications as chiral auxiliaries in asymmetric synthesis and as core structures in pharmaceuticals. nih.gov The 1,3-amino alcohol functionality of 2-(aminomethyl)-2-methylpropane-1,3-diol and its close structural analog, 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), provides a direct pathway to the synthesis of 5,5-disubstituted oxazolidin-2-ones.

The synthesis of 4-hydroxymethyl-4-methyl-oxazolidin-2-one from AMPD is a representative example of this transformation. fishersci.com This cyclization is typically achieved through reaction with a carbonylating agent, such as phosgene, triphosgene, diethyl carbonate, or carbonyldiimidazole (CDI). The reaction proceeds via the formation of a carbamate (B1207046) intermediate, followed by an intramolecular nucleophilic attack of one of the hydroxyl groups, leading to ring closure and the formation of the stable oxazolidinone ring. The presence of the second hydroxyl group on the substituent at the 5-position of the resulting oxazolidinone offers a handle for further functionalization.

The general reactivity of these oxazolidinone derivatives is centered around the N-H proton of the carbamate, the remaining hydroxyl group, and the carbonyl group. The N-H group can be readily alkylated or arylated to introduce various substituents, a common strategy in the development of pharmaceutical agents. nih.gov The hydroxyl group can be esterified, etherified, or converted into a leaving group for subsequent nucleophilic substitution, allowing for the attachment of diverse functional moieties. The carbonyl group itself can undergo reactions typical of carbamates, although it is generally less reactive than ketone or ester carbonyls.

Table 1: Common Methods for Oxazolidinone Synthesis from 1,3-Amino Alcohols

| Carbonylating Agent | Typical Conditions | Remarks |

|---|---|---|

| Phosgene (or Triphosgene) | Aprotic solvent (e.g., THF, Toluene), Base (e.g., Triethylamine) | Highly efficient but requires handling of toxic reagents. |

| Diethyl Carbonate | High temperature, Base (e.g., K₂CO₃) | Greener alternative, often requires forcing conditions. |

| Carbonyldiimidazole (CDI) | Aprotic solvent (e.g., THF, CH₂Cl₂) | Mild conditions, good yields, but CDI can be moisture sensitive. |

| Urea | High temperature, neat or in a high-boiling solvent | Atom-economical method, but can lead to side products. |

The reactivity of the resulting 5-substituted oxazolidinones is crucial for their application. For instance, in the synthesis of certain antibiotics, the hydroxymethyl group at the C-5 position is often converted to an azidomethyl or aminomethyl group, which is then acylated to introduce the pharmacophoric side chain. researchgate.net The stability of the oxazolidinone ring under various reaction conditions makes it a robust scaffold for complex molecule synthesis.

Exploration of Modified Aminodiol Structures for Tailored Properties and Applications

Modification of the basic this compound structure has been a fruitful strategy for developing compounds with specific, enhanced properties. By introducing various substituents at the central quaternary carbon, researchers have created a diverse library of analogs with applications ranging from immunosuppressants to building blocks for novel materials.

A prominent example is the development of FTY720 (Fingolimod), an immunosuppressive drug used in the treatment of multiple sclerosis. nih.gov FTY720 is a derivative of 2-amino-2-phenylethyl-propane-1,3-diol, where a long alkyl-substituted phenyl group replaces the methyl group of the parent aminodiol structure. google.com This modification was inspired by the structure of myriocin, a natural product with potent immunosuppressive activity. The synthesis of FTY720 and related analogs involves the construction of the 2-substituted-2-aminopropane-1,3-diol core, highlighting the importance of this structural motif in medicinal chemistry. nih.gov The lipophilic side chain is crucial for the compound's mechanism of action, which involves its phosphorylation in vivo and subsequent interaction with sphingosine-1-phosphate receptors.

Another area of exploration involves the replacement of the hydroxyl groups with other functionalities. For instance, starting from the structurally related 2,2-bis(hydroxymethyl)propane-1,3-diol, a synthetic route to 2,2-bis(sulfanylmethyl)propane-1,3-diol (B12843927) has been developed. uea.ac.uk This dithiol analog introduces new reactive sites and potential for coordination chemistry and the formation of self-assembled monolayers on metal surfaces.

The properties of these modified structures are often significantly different from the parent aminodiol. For example, 2-amino-2-methyl-1,3-propanediol (AMPD) has been investigated as a solid-solid phase change material for thermal energy storage, exhibiting remarkable supercooling behavior and high latent heat storage. nih.gov Its structural analog, 2-amino-2-methyl-1-propanol (B13486) (AMP), has also been studied for similar applications, but AMPD's additional hydroxyl group enhances hydrogen-bonding interactions, leading to different thermal properties. nih.gov

Table 2: Examples of Modified Aminodiol Structures and Their Applications

| Compound Name | Structural Modification | Key Property / Application |

|---|---|---|

| FTY720 (Fingolimod) | Replacement of the methyl group with a 2-(4-octylphenyl)ethyl group | Immunosuppression |

| 2,2-Bis(sulfanylmethyl)propane-1,3-diol | Replacement of hydroxyl groups with thiol groups | Precursor for coordination polymers and self-assembled monolayers |

| 2-Amino-2-methyl-1,3-propanediol (AMPD) | Methyl group at the 2-position | Phase change material for thermal energy storage, biological buffer |

Stereoselective Synthesis and Properties of Chiral Derivatives

While this compound itself is achiral, the introduction of substituents at the aminomethyl group or modification of the diol backbone can create chiral centers. The stereoselective synthesis of such chiral derivatives is of great interest, as the stereochemistry of a molecule often dictates its biological activity and its effectiveness as a chiral ligand or auxiliary in asymmetric synthesis. nih.gov

Amino alcohols are a well-established class of chiral auxiliaries, used to control the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. sigmaaldrich.com By temporarily incorporating a chiral amino alcohol into a substrate, one can direct the approach of a reagent from a specific face, leading to the preferential formation of one enantiomer of the product. Although the prochiral nature of this compound makes it less straightforward to use directly as a chiral auxiliary compared to inherently chiral amino alcohols like ephedrine (B3423809) or valinol, it can be a starting material for the synthesis of more complex chiral ligands.

The synthesis of chiral ligands often involves the reaction of the amino alcohol with other chiral or prochiral molecules to create a scaffold with a well-defined three-dimensional structure. For example, the amino and hydroxyl groups can be used to form chelating structures with metal centers, creating a chiral environment around the metal that can catalyze enantioselective reactions. mdpi.comresearchgate.netrsc.org The synthesis of chiral morpholine (B109124) derivatives from optically pure N-allyl-β-aminoalcohols demonstrates the utility of the amino alcohol moiety in constructing complex chiral heterocycles. nih.gov

The properties of these chiral derivatives are highly dependent on their absolute configuration. In the case of the immunosuppressant FTY720, it was found that the biological activity resides primarily in one enantiomer. nih.gov This underscores the importance of stereoselective synthesis in the preparation of pharmacologically active compounds derived from the aminodiol scaffold.

Table 3: Strategies for Stereoselective Synthesis of Aminodiol Derivatives

| Strategy | Description | Example Application |

|---|---|---|

| Use of Chiral Building Blocks | Starting the synthesis from an enantiomerically pure precursor. | Synthesis of FTY720 from a chiral starting material. |

| Asymmetric Catalysis | Employing a chiral catalyst to induce stereoselectivity in a reaction. | Enantioselective reduction of a ketone to form a chiral alcohol. |

| Chiral Auxiliaries | Temporarily attaching a chiral group to guide a stereoselective transformation. | Alkylation of an enolate derived from an amide of a chiral amino alcohol. |

| Resolution | Separating a racemic mixture into its constituent enantiomers. | Classical resolution using a chiral acid or enzymatic resolution. |

Comparative Studies with Related Amino Alcohols as Versatile Building Blocks in Organic Synthesis

This compound belongs to a broader family of amino alcohols that are widely used as versatile building blocks in organic synthesis. A comparative analysis with structurally related compounds such as 2-amino-1,3-propanediol (B45262) (Serinol), 2-amino-2-methyl-1,3-propanediol (AMPD), and Tris(hydroxymethyl)aminomethane (Tris) reveals both similarities and key differences in their reactivity and applications.

Serinol, being the direct analog derived from the amino acid serine, is a prochiral C3 building block extensively used in the synthesis of pharmaceuticals, including non-ionic X-ray contrast agents like Iopamidol. chemicalbook.comresearchgate.net Its lack of a substituent at the C2 position makes it sterically less hindered compared to its methylated analogs.

AMPD is structurally very similar to the title compound, differing only by the position of the methyl group. This seemingly minor difference can influence the stability of intermediates and transition states in cyclization reactions, potentially affecting reaction rates and yields. AMPD is widely used as a biological buffer and as a starting material in various syntheses. sigmaaldrich.comresearchgate.net

Tris(hydroxymethyl)aminomethane (Tris) is another closely related and commercially important compound, featuring a third hydroxymethyl group in place of the methyl group. researchgate.netsigmaaldrich.comnih.gov This trifunctional structure makes it a popular cross-linking agent and a fundamental component in many biological buffer systems. In synthesis, the presence of three primary hydroxyl groups offers multiple sites for derivatization, but can also necessitate the use of protecting group strategies to achieve regioselectivity.

Table 4: Comparison of Related Amino Alcohols

| Compound | Structure | Key Features | Common Applications |

|---|---|---|---|

| This compound | H₂NCH₂C(CH₃)(CH₂OH)₂ | Quaternary carbon, primary amine, two primary alcohols | Building block for functionalized molecules |

| Serinol (2-Amino-1,3-propanediol) | H₂NCH(CH₂OH)₂ | Prochiral, sterically less hindered | Synthesis of pharmaceuticals (e.g., Iopamidol) |

| AMPD (2-Amino-2-methyl-1,3-propanediol) | CH₃C(NH₂)(CH₂OH)₂ | Quaternary carbon, primary amine, two primary alcohols | Biological buffer, phase change material |

| Tris (Tris(hydroxymethyl)aminomethane) | H₂NC(CH₂OH)₃ | Three primary hydroxyl groups | Biological buffer, cross-linking agent |

The choice between these building blocks in a synthetic plan depends on the desired substitution pattern of the target molecule and the required steric and electronic properties. For example, in the synthesis of 5,5-disubstituted oxazolidinones, both AMPD and the title compound would yield products with a quaternary center at the 5-position, which can be advantageous for creating sterically hindered and stable structures. In contrast, using Serinol would lead to a 5-monosubstituted oxazolidinone (with a hydroxymethyl group). These amino alcohols serve as foundational scaffolds upon which molecular complexity can be built, and their comparative study informs the strategic design of new functional molecules.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Aminomethyl)-2-methylpropane-1,3-diol and its derivatives?

- Methodological Answer : The synthesis typically involves etherification or condensation reactions. For example, derivatives like 2-[(5-Chloro-2-oxidobenzylidene)azaniumyl]-2-methylpropane-1,3-diol are synthesized by condensing 5-chlorosalicylaldehyde with the parent compound in methanol . Another approach involves reducing intermediates with NaBH₄ under inert atmospheres, as seen in the preparation of thiol derivatives . Acidic or basic catalysts (e.g., H₂SO₄, NaOH) are often used to facilitate etherification .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves crystal structures and hydrogen-bonding networks, as demonstrated for derivatives forming intramolecular N–H⋯O bonds .

- FTIR and NMR : Confirm functional groups (e.g., amine, hydroxyl) and stereochemistry. For instance, FTIR identifies O–H and N–H stretches, while ¹H/¹³C NMR assigns proton and carbon environments .

- UV-Vis Spectroscopy : Used to study electronic transitions in conjugated derivatives, such as anthracene-based Schiff bases .

Q. What are the key applications of this compound in academic research?

- Methodological Answer :

- Coordination Chemistry : Acts as a ligand in metal complexes due to its amine and hydroxyl groups. For example, its derivative with 5-chlorosalicylaldehyde forms a zwitterionic structure suitable for metal coordination .

- Buffering Agent : Utilized in biochemical assays and personal care formulations for pH stabilization .

- Intermediate in Organic Synthesis : Used to prepare surfactants, disulfide-reducing agents, and asymmetric catalysts .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) enhance the analysis of this compound’s derivatives?

- Methodological Answer : Density Functional Theory (DFT) complements experimental data by modeling electronic structures and reaction mechanisms. For example, DFT calculations validated the intramolecular hydrogen bonding and stability of anthracene-derived Schiff bases, aligning with XRD and FTIR results . Hybrid functionals (e.g., B3LYP) are recommended for thermochemical accuracy .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data during synthesis?

- Methodological Answer :

- Reaction Optimization : Adjust catalysts (e.g., phase-transfer catalysts for bromination ) or solvents (e.g., anhydrous ethanol for etherification ).

- Data Cross-Validation : Combine multiple techniques (e.g., HPLC purity checks, LC-MS for molecular weight confirmation) to address discrepancies. For chiral derivatives, HPLC with chiral columns resolves enantiomeric excess .

- Crystallographic Refinement : Use software like SHELXL to resolve ambiguities in hydrogen-bonding networks or zwitterionic forms .

Q. How does the compound function in asymmetric synthesis?

- Methodological Answer : Its derivatives serve as chiral auxiliaries or catalysts. For example, (1R,2R)-1-(Furan-2-yl)-2-methylpropane-1,3-diol was synthesized using L-proline catalysis in water, achieving high enantioselectivity (confirmed via HPLC). The diol’s stereochemistry directs aldol reactions, enabling access to complex cyclic ketones .

Q. What are the challenges in synthesizing air-sensitive derivatives (e.g., thiols)?

- Methodological Answer :

- Inert Atmosphere Techniques : Use Schlenk lines or gloveboxes for reactions involving NaBH₄ or thiol intermediates to prevent oxidation .

- Protection/Deprotection Strategies : Employ acetyl or benzyl groups to protect amine functionalities during multi-step syntheses. For example, dibenzylamine derivatives are later deprotected under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。